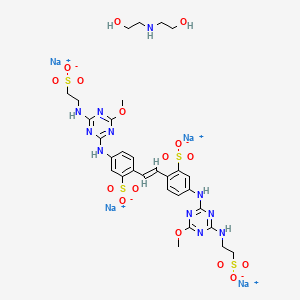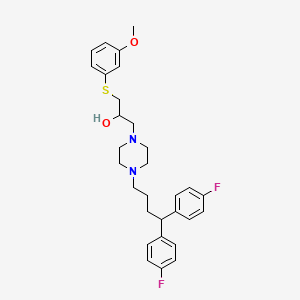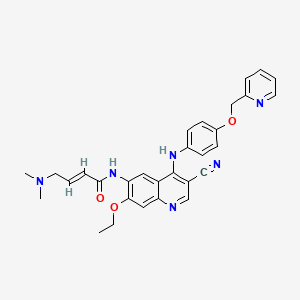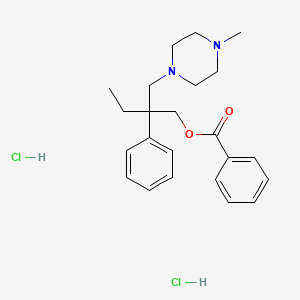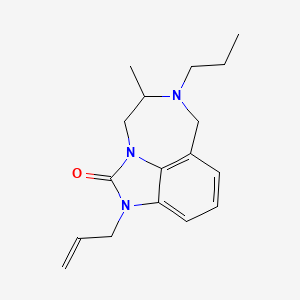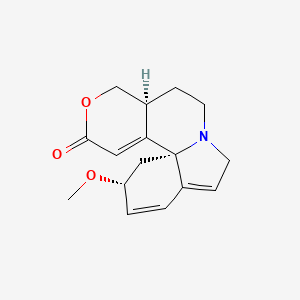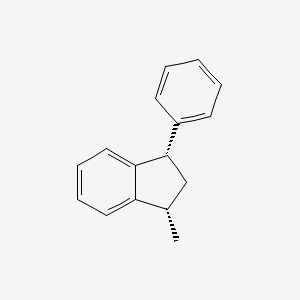
1-Methyl-3-phenylindane, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenylindane, cis- is an organic compound with the molecular formula C16H16 It is a derivative of indane, characterized by a phenyl group attached to the third carbon and a methyl group attached to the first carbon of the indane ring system
Méthodes De Préparation
1-Methyl-3-phenylindane, cis- can be synthesized through several methods. One common synthetic route involves the reaction of styrene with concentrated sulfuric acid. The procedure typically includes heating the mixture under reflux conditions, followed by extraction and purification steps to isolate the desired product . Industrial production methods may involve the reaction of gaseous styrene or 1,3-diphenylbutenes-1 in the presence of acids .
Analyse Des Réactions Chimiques
1-Methyl-3-phenylindane, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-3-phenylindane, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Due to its potential neuroprotective properties, it is being investigated for therapeutic applications in treating neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenylindane, cis- involves its ability to inhibit the aggregation of amyloid-beta and tau proteins. This inhibition is achieved through the compound’s interaction with these proteins, preventing their fibrillization and oligomerization. This activity is significant in the context of neurodegenerative diseases, where the aggregation of these proteins plays a crucial role in disease progression .
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenylindane, cis- can be compared with other phenylindane derivatives, such as:
1-Methyl-3-phenylindane, trans-: The trans- isomer has different spatial arrangements of the substituents, leading to variations in chemical and biological properties.
Phenylindane: Lacks the methyl group at the first carbon, which can affect its reactivity and applications.
1,1,3-Trimethyl-3-phenylindane: Contains additional methyl groups, which can influence its physical and chemical properties.
Propriétés
Numéro CAS |
14568-75-3 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(1S,3S)-1-methyl-3-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3/t12-,16-/m0/s1 |
Clé InChI |
JHIDJKSBZPNVKZ-LRDDRELGSA-N |
SMILES isomérique |
C[C@H]1C[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |
SMILES canonique |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




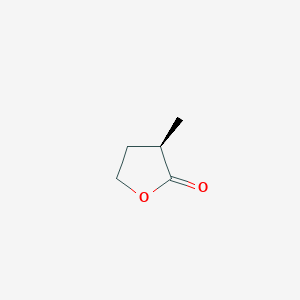

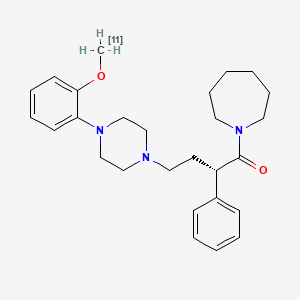
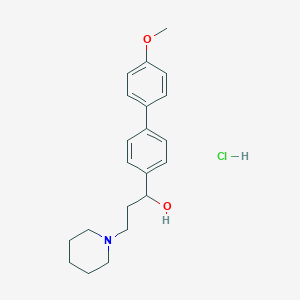
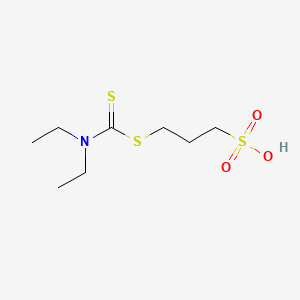
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
